N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15(2)28-19-12-10-16(11-13-19)23(27)24-18-7-5-6-17(14-18)22-25-20-8-3-4-9-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDHFYGUKWOXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 3-bromobenzaldehyde to form an intermediate, which is then reacted with 4-isopropoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while reduction may produce compounds with reduced nitrogen or oxygen functionalities.
Scientific Research Applications
-
Anticancer Properties :
- Recent studies have indicated that compounds related to benzimidazole derivatives exhibit significant anticancer activity. Specifically, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been achieved through various methods, often involving the coupling of benzimidazole derivatives with aryl amines. The structure-activity relationship studies have highlighted the importance of substituents on the aromatic rings in enhancing biological activity.
Key Findings in SAR:
- Substituent Effects : The introduction of isopropoxy groups has been shown to enhance solubility and bioavailability, which are critical for therapeutic efficacy.
- Amino Group Positioning : The positioning of the amino group relative to the benzimidazole ring plays a crucial role in determining the compound's interaction with biological targets .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of benzimidazole derivatives, this compound exhibited a notable reduction in cell viability across several cancer cell lines, including breast and prostate cancers. The compound induced apoptosis and inhibited migration, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the benzimidazole structure significantly affected antimicrobial potency, with certain derivatives outperforming standard antibiotics .
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor functions by binding to receptor sites, altering signal transduction pathways. These interactions can lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoimidazole Moieties
Several compounds share the benzo[d]imidazol-2-ylphenyl core but differ in substituents on the benzamide ring (Table 1).
Table 1: Comparison of Benzoimidazole-Containing Benzamides
Key Observations :
- Hydroxy-substituted analogues (e.g., compound 15) exhibit higher melting points (>300°C) due to intermolecular hydrogen bonding, whereas methoxy derivatives (e.g., compound 11) have lower melting points (~270°C) .
Analogues with Alternative Heterocyclic Cores
Compounds with imidazolidine or triazole cores instead of benzoimidazole show distinct electronic and binding properties (Table 2).
Table 2: Heterocyclic Core Variations
Key Observations :
- Triazole derivatives (e.g., compounds 7–9) feature sulfur-containing groups, which may confer redox activity or metal-binding capabilities absent in the target compound .
Fluorinated and Sulfonamide Analogues
Fluorine and sulfonamide groups are common in bioactive benzamides (Table 3).
Table 3: Fluorinated and Sulfonamide Derivatives
Key Observations :
- Sulfonamide derivatives (e.g., compound in ) exhibit higher polarity, which may reduce blood-brain barrier penetration compared to the target benzamide .
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities, combined with an isopropoxybenzamide structure. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds containing benzimidazole derivatives often exhibit activity against cancer cells by interacting with DNA and inhibiting topoisomerases. Specifically, this compound may exert its effects through the following mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown to inhibit human topoisomerase I (Hu Topo I), leading to DNA damage and cell cycle arrest in cancer cells .
- Antioxidant Activity : The benzimidazole core can contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : Some derivatives have demonstrated activity against various pathogens, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
A study evaluated the anticancer potential of several benzimidazole derivatives, including this compound. The results indicated significant cytotoxicity against a range of human cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 12b | A549 (Lung) | 16 | Topo I Inhibition |
| 12a | MCF-7 (Breast) | 20 | G2/M Phase Arrest |
| 11a | HeLa (Cervical) | 18 | DNA Interaction |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In vitro studies have also assessed the antimicrobial properties of this compound against various bacteria and fungi. The compound exhibited notable activity, particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results indicate that the compound may serve as a scaffold for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives similar to this compound:
- Synthesis and Evaluation : A series of benzimidazole derivatives were synthesized, and their biological activities were evaluated against cancer cell lines. Compounds with similar structural motifs showed enhanced binding affinity to DNA and significant cytotoxic effects .
- Structure-Activity Relationship (SAR) : Research indicated that modifications on the phenyl ring significantly influence the biological activity. For instance, introducing electron-donating groups enhanced the anticancer efficacy by improving binding interactions with target enzymes .
- In Vivo Studies : Preliminary in vivo studies demonstrated that selected compounds could reduce tumor size in xenograft models, indicating their potential as therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide, and how can purity be validated?
The synthesis typically involves multi-step reactions, including condensation of benzimidazole precursors with substituted benzamides. For example, intermediates like (1H-benzo[d]imidazol-2-yl)methanamine are synthesized first, followed by coupling with 4-isopropoxybenzoyl chloride under anhydrous conditions. Purity is validated via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) . Structural confirmation relies on ¹H/¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm) and amide linkages (δ ~10.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing benzimidazole-containing compounds like this derivative?
- NMR spectroscopy : Identifies proton environments (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm) and confirms aromatic substitution patterns.
- HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .
Q. How is the antimicrobial activity of such compounds initially screened in academic settings?
In vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are performed using agar dilution or broth microdilution methods. Minimum inhibitory concentrations (MICs) are determined, often with positive controls like ciprofloxacin. Fungal activity is tested against C. albicans .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?
SAR analysis involves systematic modification of substituents. For example:
- Replacing the isopropoxy group with bulkier alkoxy chains (e.g., tert-butoxy) may enhance lipophilicity and membrane penetration.
- Introducing electron-withdrawing groups (e.g., nitro) on the benzamide ring can improve antimicrobial potency.
- Comparative assays using derivatives with varied substituents are analyzed via dose-response curves and molecular docking to identify key interactions with targets (e.g., bacterial enzymes) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from differences in assay conditions (e.g., pH, solvent). To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate results using orthogonal assays (e.g., time-kill kinetics alongside MICs).
- Perform chemoinformatics analysis to rule out assay-specific artifacts .
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
- Docking (using software like AutoDock Vina) identifies binding poses in bacterial targets (e.g., dihydrofolate reductase).
- Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-target complexes over time. Key metrics include binding free energy (ΔG) and hydrogen bond occupancy .
Q. What advanced structural analysis techniques confirm crystallinity and intermolecular interactions?
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., between benzimidazole N-H and target residues).
- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., π-π stacking, C-H···O bonds) critical for stability and activity .
Methodological Tables
Table 1: Key Synthetic Intermediates and Characterization Data
| Intermediate | NMR (¹H, δ ppm) | HRMS ([M+H]+) |
|---|---|---|
| (1H-Benzo[d]imidazol-2-yl)methanamine | 7.2–7.8 (m, Ar-H), 4.1 (s, NH₂) | 148.0862 |
| 4-Isopropoxybenzoyl chloride | 1.4 (d, 6H, CH(CH₃)₂), 4.6 (m, OCH) | 197.0741 |
Table 2: Antimicrobial Activity of Derivatives
| Derivative | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|
| Parent compound | 8.0 | 32.0 |
| 4-Nitro-benzamide analog | 2.0 | 16.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
